molecular formula C20H33N5O5Si B6299978 5'-O-TBDMS-N2-ibu-dG CAS No. 85326-10-9

5'-O-TBDMS-N2-ibu-dG

Katalognummer: B6299978
CAS-Nummer: 85326-10-9
Molekulargewicht: 451.6 g/mol
InChI-Schlüssel: WZQWRHWLQPEBFF-BFHYXJOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5’-O-TBDMS-N2-ibu-dG involves the protection of the nucleoside’s hydroxyl and amino groups. The synthetic route typically includes the following steps:

Biologische Aktivität

Overview

5'-O-TBDMS-N2-ibu-dG (CAS No. 85326-10-9) is a nucleoside derivative notable for its antiviral properties, particularly against the bovine viral diarrhea virus (BVDV). This compound is synthesized through the protection of specific functional groups on the nucleoside, allowing it to serve as a lead compound in antiviral drug development.

The primary mechanism of action for this compound involves its interaction with cell membrane receptors, which facilitates its entry into cells and subsequent inhibition of viral replication. The compound specifically targets the DNA/RNA synthesis pathway, influencing the molecular and cellular processes involved in viral propagation.

Key Mechanisms:

  • Binding to Receptors: The compound binds to receptor sites on cell membranes, inhibiting the binding of ligands that are essential for signal transduction.
  • Inhibition of Viral Replication: By interfering with nucleic acid synthesis, it prevents the replication of viruses, particularly BVDV.

Research Findings

Recent studies have highlighted the biological activity and potential therapeutic applications of this compound. Below are summarized findings from various research articles:

StudyFindings
Kohji Seio et al. (2004)Demonstrated significant antiviral activity against BVDV, indicating potential as a therapeutic agent in veterinary medicine .
Synthesis and Properties (2011)Discussed synthetic strategies for oligonucleotides containing this derivative, emphasizing its stability and reaction efficiency during oligonucleotide synthesis .
Chemical Reactions AnalysisHighlighted various chemical reactions that this compound can undergo, including oxidation and substitution reactions, which are critical for its application in drug development .

Case Studies

  • Antiviral Efficacy Against BVDV:
    • A study conducted by Kohji Seio et al. evaluated the compound's efficacy in vitro against BVDV. The results showed a dose-dependent inhibition of viral replication, suggesting that this compound could be developed into an effective antiviral agent for livestock .
  • Synthesis Challenges and Solutions:
    • Research highlighted challenges in synthesizing oligonucleotides with this compound due to its bulky protective groups. Modifications in synthetic protocols were proposed to enhance yield and efficiency during oligonucleotide assembly .

Comparison with Similar Compounds

This compound can be compared with other nucleoside derivatives that have similar protective groups but differ in their base moieties or biological activities:

CompoundDescriptionUnique Features
5'-O-TBDMS-N2-ibu-dANucleoside derivative with adenine baseDifferent antiviral profile compared to guanine derivatives
5'-O-DMTr-N2-ibu-dGAnother guanine derivative with a different protecting groupVariations in stability and reactivity during synthesis
5'-O-TBDMS-N2-ibu-dCCytosine derivativePotential applications in different viral contexts

Eigenschaften

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O5Si/c1-11(2)17(27)23-19-22-16-15(18(28)24-19)21-10-25(16)14-8-12(26)13(30-14)9-29-31(6,7)20(3,4)5/h10-14,26H,8-9H2,1-7H3,(H2,22,23,24,27,28)/t12-,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQWRHWLQPEBFF-BFHYXJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-TBDMS-N2-ibu-dG
Reactant of Route 2
5'-O-TBDMS-N2-ibu-dG
Reactant of Route 3
5'-O-TBDMS-N2-ibu-dG
Reactant of Route 4
5'-O-TBDMS-N2-ibu-dG
Reactant of Route 5
Reactant of Route 5
5'-O-TBDMS-N2-ibu-dG
Reactant of Route 6
5'-O-TBDMS-N2-ibu-dG

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.